Adenosine N1-oxide-3',5'-cyclic monophosphate sodium salt
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Overview
Description
Adenosine N1-oxide-3’,5’-cyclic monophosphate sodium salt is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. This compound is known for its involvement in cyclic AMP (cAMP) signaling pathways, which are essential for numerous cellular functions, including cell proliferation, differentiation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine N1-oxide-3’,5’-cyclic monophosphate sodium salt typically involves the oxidation of adenosine to form the N1-oxide derivative, followed by cyclization to produce the cyclic monophosphate structure.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical synthesis techniques, ensuring high purity and yield. The process includes stringent control of reaction conditions such as temperature, pH, and reaction time to optimize the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Adenosine N1-oxide-3’,5’-cyclic monophosphate sodium salt undergoes various chemical reactions, including:
Oxidation: Conversion of adenosine to its N1-oxide form.
Cyclization: Formation of the cyclic monophosphate structure.
Substitution: Introduction of the sodium salt.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for the initial oxidation step, catalysts for cyclization, and sodium hydroxide for the final substitution step. Reaction conditions such as controlled temperature and pH are crucial for achieving high yield and purity .
Major Products
The major product of these reactions is Adenosine N1-oxide-3’,5’-cyclic monophosphate sodium salt, with potential by-products including unreacted adenosine and intermediate compounds .
Scientific Research Applications
Adenosine N1-oxide-3’,5’-cyclic monophosphate sodium salt has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through the activation of cyclic-AMP-dependent protein kinase A (PKA). This activation leads to the phosphorylation of target proteins, which in turn regulate various cellular functions such as gene expression, metabolism, and cell cycle progression. The cAMP/PKA signaling pathway is a key mediator of these effects .
Comparison with Similar Compounds
Similar Compounds
Adenosine 3’,5’-cyclic monophosphate sodium salt: A closely related compound that also activates PKA but lacks the N1-oxide modification.
N6,O2’-Dibutyryl adenosine 3’,5’-cyclic monophosphate sodium salt: A modified cAMP analog with enhanced cell permeability.
8-(4-Chlorophenylthio) adenosine 3’,5’-cyclic monophosphate sodium salt: Another cAMP analog with specific activation properties.
Uniqueness
Adenosine N1-oxide-3’,5’-cyclic monophosphate sodium salt is unique due to its N1-oxide modification, which may confer distinct biochemical properties and potential therapeutic benefits compared to other cAMP analogs .
Properties
Molecular Formula |
C10H11N5NaO7P |
---|---|
Molecular Weight |
367.19 g/mol |
IUPAC Name |
sodium;(4aR,6R,7R,7aS)-6-(1-hydroxy-6-iminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C10H12N5O7P.Na/c11-8-5-9(13-3-15(8)17)14(2-12-5)10-6(16)7-4(21-10)1-20-23(18,19)22-7;/h2-4,6-7,10-11,16-17H,1H2,(H,18,19);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 |
InChI Key |
UCFWGHYHVQIWMZ-MCDZGGTQSA-M |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CN(C4=N)O)O)OP(=O)(O1)[O-].[Na+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=CN(C4=N)O)O)OP(=O)(O1)[O-].[Na+] |
Origin of Product |
United States |
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